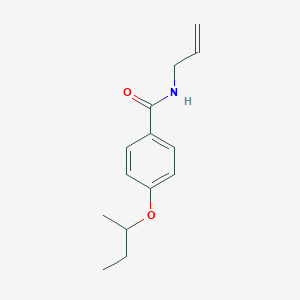
N-allyl-4-sec-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-sec-butoxybenzamide (ABBA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-sec-butoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-allyl-4-sec-butoxybenzamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and has potential as a lead compound for the development of new anticancer drugs. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-allyl-4-sec-butoxybenzamide has been studied for its potential as a corrosion inhibitor for metal surfaces.
Wirkmechanismus
The mechanism of action of N-allyl-4-sec-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-allyl-4-sec-butoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt cell membrane integrity and inhibit cell growth. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as enhanced mechanical strength and thermal stability.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-sec-butoxybenzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its low solubility in water and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-sec-butoxybenzamide, including the development of new anticancer drugs based on its structure, the synthesis of novel materials with enhanced properties, and the investigation of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-sec-butoxybenzamide and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of N-allyl-4-sec-butoxybenzamide involves the reaction of 4-sec-butoxybenzoic acid with thionyl chloride to form 4-sec-butoxybenzoyl chloride. The resulting compound is then reacted with allylamine to produce N-allyl-4-sec-butoxybenzamide. The overall reaction can be represented as follows:
4-sec-butoxybenzoic acid + thionyl chloride → 4-sec-butoxybenzoyl chloride
4-sec-butoxybenzoyl chloride + allylamine → N-allyl-4-sec-butoxybenzamide
Eigenschaften
Produktname |
N-allyl-4-sec-butoxybenzamide |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-butan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)12-6-8-13(9-7-12)17-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
AOPYGQPHDZLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)



![2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)



![3,3-dimethyl-N-[4-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268190.png)


![3,5-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268195.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)